molecular formula C14H13Cl2N3O2 B2965708 N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea CAS No. 338755-38-7

N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea

Cat. No.: B2965708
CAS No.: 338755-38-7
M. Wt: 326.18
InChI Key: IETMNXACZPOZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a urea group (NH2-CO-NH2), and a dichlorobenzyl group (a benzene ring with two chlorine atoms and a methyl group) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as dichlorobenzonitriles have been synthesized through processes like ammoxidation of dichlorotoluenes .

Scientific Research Applications

Antidepressant and Nootropic Agent Synthesis

The synthesis of Schiff’s bases and 2-azetidinones, which include structures similar to N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea, has been explored for their potential as antidepressant and nootropic agents. Compounds with 2,5-dimethoxy and para-nitro substitutions on the aryl ring showed the highest activities in respective tests. These findings highlight the central nervous system (CNS) activity potential of the 2-azetidinone skeleton, which can be further developed for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antifungal Activity

A derivative of this compound demonstrated significant antifungal activity against various pathogenic yeast species, dermatophytic fungi, and Aspergillus niger. This emphasizes its potential in developing antifungal pharmaceuticals (Schwan, Gray, & Wright, 1979).

Antibacterial and Antioxidant Properties

A study on a series of 1,4-dihydropyridine derivatives, related to this compound, revealed effective antibacterial and antioxidant properties. The compounds were active against both Gram-positive and -negative bacteria and showed notable antioxidant activity in radical scavenging tests (Ghorbani‐Vaghei et al., 2016).

Cognitive Enhancement Properties

Structural analogs of this compound, such as ABT-089, have been identified as potential cognitive enhancers. They demonstrate positive effects in rodent and primate models, suggesting a possible application in treating cognitive disorders (Lin et al., 1997).

Anti-Tobacco Mosaic Virus (TMV) Activity

N-(pyrimidin-5-yl)-N'-phenylureas, similar in structure to the compound , have shown good anti-TMV activity, with some compounds displaying higher activity than virazole. This points to potential applications in agriculture for protecting crops against viral infections (Yuan et al., 2011).

Properties

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O2/c1-17-14(21)18-12-3-2-6-19(13(12)20)8-9-4-5-10(15)11(16)7-9/h2-7H,8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMNXACZPOZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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